molecular formula C24H24FNO4 B024276 rac 5-Keto Fluvastatin CAS No. 1160169-39-0

rac 5-Keto Fluvastatin

Cat. No.: B024276
CAS No.: 1160169-39-0
M. Wt: 409.4 g/mol
InChI Key: FSIBOMHNSMFWBF-VAWYXSNFSA-N
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Mechanism of Action

Target of Action

Rac 5-Keto Fluvastatin, an impurity of Fluvastatin , primarily targets the HMG-CoA reductase enzyme . This enzyme plays a crucial role in the mevalonate pathway , which is the metabolic pathway that produces cholesterol and other isoprenoids .

Mode of Action

This compound acts as a competitive inhibitor of the HMG-CoA reductase enzyme . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol biosynthesis . This inhibition results in a decrease in cholesterol production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting the HMG-CoA reductase enzyme, this compound reduces the production of mevalonate, a key intermediate in the synthesis of cholesterol and other isoprenoids . The downstream effect of this inhibition is a reduction in the levels of cholesterol and other isoprenoids that are synthesized via this pathway .

Pharmacokinetics

Fluvastatin, from which this compound is derived, is extensively absorbed from the gastrointestinal tract due to its relatively hydrophilic nature . After absorption, it is nearly completely extracted and metabolized in the liver to two hydroxylated metabolites and an N-desisopropyl metabolite, which are excreted in the bile . Approximately 95% of a dose is recovered in the feces, with 60% of a dose recovered as the three metabolites .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of the HMG-CoA reductase enzyme, leading to a decrease in the production of mevalonate . This results in a reduction in the synthesis of cholesterol and other isoprenoids . At the cellular level, this can lead to a decrease in the levels of cholesterol and other isoprenoids, which can have various effects depending on the specific cell type and the role of these molecules in that cell’s function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of Fluvastatin can be affected by the presence of food in the gastrointestinal tract . Additionally, the metabolism of Fluvastatin can be affected by the presence of certain other drugs, such as CYP3A4 inhibitors . Therefore, the action of this compound may also be influenced by similar factors.

Biochemical Analysis

Biochemical Properties

Rac 5-Keto Fluvastatin is known to interact with a variety of enzymes, proteins, and other biomolecules. It is an impurity of Fluvastatin , which is a HMG-CoA reductase inhibitor . The inhibition of HMG-CoA reductase by Fluvastatin, and by extension this compound, plays a crucial role in biochemical reactions, particularly in the mevalonate pathway that produces cholesterol .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By inhibiting HMG-CoA reductase, it influences cell function by reducing the synthesis of cholesterol, a critical component of cell membranes .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with HMG-CoA reductase. It inhibits this enzyme, leading to decreased production of mevalonate, a precursor to cholesterol .

Temporal Effects in Laboratory Settings

Current knowledge suggests that it maintains its inhibitory effect on HMG-CoA reductase over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. High doses may lead to adverse effects, such as hepatotoxicity, due to the systemic reduction of cholesterol .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway. It interacts with HMG-CoA reductase, a key enzyme in this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve passive diffusion and active transport .

Subcellular Localization

This compound is thought to localize within the cytosol where HMG-CoA reductase is located . Its activity is likely influenced by this localization, as it allows the compound to effectively inhibit the enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of rac 5-Keto Fluvastatin involves complex organic synthesis techniques. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical structure . Specific reaction conditions such as temperature, pressure, and solvent choice are crucial for the successful synthesis of this compound .

Industrial Production Methods: : Industrial production of this compound is not commonly reported, as it is primarily used for research purposes. the methods used in laboratory settings can be scaled up for industrial applications if needed .

Properties

IUPAC Name

(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,19,28H,13-14H2,1-2H3,(H,29,30)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIBOMHNSMFWBF-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160169-39-0
Record name 7-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoic acid, (6E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL)-3-HYDROXY-5-OXOHEPT-6-ENOIC ACID, (6E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LLT21950O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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